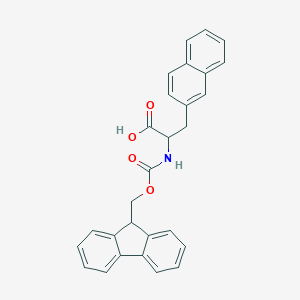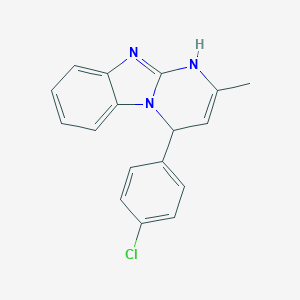![molecular formula C14H20N2 B060631 5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine CAS No. 186203-32-7](/img/structure/B60631.png)
5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine
Overview
Description
Synthesis Analysis
The synthesis of 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine derivatives involves intricate reactions that often include ring closure and nucleophilic substitution steps. For instance, the synthesis of related pyrrolopyridine compounds has been described through methods involving ring opening followed by ring closure reactions of certain precursors with amino derivatives to afford novel structures (Halim & Ibrahim, 2022). Another study highlighted the synthesis of 7-substituted dihydropyridinones by reacting hydroxy derivatives with nucleophiles, showcasing a method potentially adaptable for 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine synthesis (Goto et al., 1991).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography and DFT calculations. For instance, a study on benzo[c]cyclohepta[1,2-b]pyridine derivatives detailed the molecular configuration, bond lengths, and angles, providing a basis for understanding the structural characteristics of 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
Chemical properties of pyrrolopyridine derivatives involve their reactivity towards nucleophiles and electrophiles, influenced by the presence of substituents on the ring system. A study demonstrated the reactivity of pyrrolopyridinones with nucleophiles, unveiling potential pathways for functionalizing the 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine core (Goto et al., 1991).
Scientific Research Applications
2. Catalysis and Material Synthesis
Pyrano[2,3-d]pyrimidine scaffolds, related to 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine, are crucial in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The use of hybrid catalysts for the synthesis of these scaffolds has been highlighted, underlining the importance of these structures in the development of lead molecules for various applications (Parmar, Vala, & Patel, 2023).
3. Importance in Medicinal Chemistry
The pyrrolidine ring, a structural component related to 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine, is extensively utilized in medicinal chemistry to derive bioactive molecules for treating human diseases. This review emphasizes the significance of the pyrrolidine ring and its derivatives, discussing their physicochemical properties, influence on biological activity, and the structure-activity relationship of the compounds (Li Petri et al., 2021).
4. Pyrazolo[3,4-b]pyridine in Kinase Inhibition
Although not directly related to 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine, Pyrazolo[3,4-b]pyridine, a similar heterocyclic compound, has been identified as a versatile scaffold in the design of kinase inhibitors, showing its potential for binding in multiple modes, which could be relevant for the structural analogs of 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine (Wenglowsky, 2013).
Applications in Biological and Pharmaceutical Fields
1. Functional Groups in CNS Acting Drugs
Compounds with structures related to 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine, especially those containing nitrogen heterocycles, are highlighted for their potential in synthesizing compounds with Central Nervous System (CNS) activity. This review discusses various functional groups that could serve as lead molecules in the synthesis of CNS-active compounds (Saganuwan, 2017).
2. Plant Defense Mechanisms
Although not directly linked to 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine, pyrroline-5-carboxylate (P5C), a related structure, has been shown to play a role in plant defense against pathogens. The metabolism of proline-P5C is tightly regulated in plants, especially during pathogen infection, indicating the potential of similar compounds in biological defense mechanisms (Qamar, Mysore, & Senthil-Kumar, 2015).
Mechanism of Action
While the specific mechanism of action for 5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine is not mentioned, pyrrolo[3,4-C]pyridine derivatives have been studied for their broad spectrum of pharmacological properties . They have been found to have potential as analgesic and sedative agents, and can be used to treat diseases of the nervous and immune systems . Their antidiabetic, antimycobacterial, antiviral, and antitumor activities have also been found .
Safety and Hazards
Future Directions
Pyrrolo[3,4-C]pyridine derivatives, including 5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine, have a broad spectrum of pharmacological properties, making them a promising area for future research . They have potential applications in treating diseases of the nervous and immune systems, as well as antidiabetic, antimycobacterial, antiviral, and antitumor activities .
properties
IUPAC Name |
5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-16-7-6-13-8-15-9-14(13)11-16/h1-5,13-15H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZSGEYBDJCPRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1CNC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626488 | |
| Record name | 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine | |
CAS RN |
186203-32-7 | |
| Record name | 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B60549.png)
![4-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B60550.png)

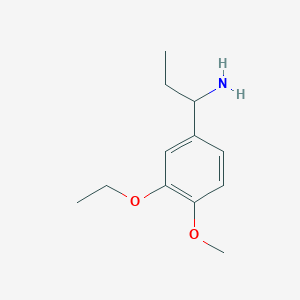
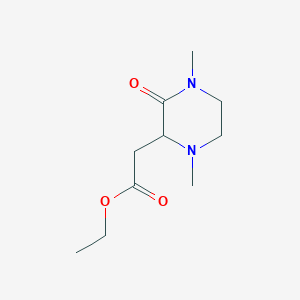
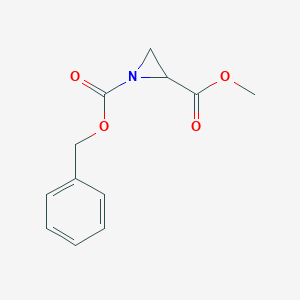
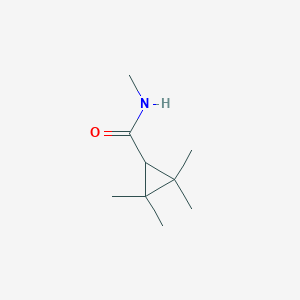
![Furo[2,3-C]pyridine, 4,5,6,7-tetrahydro-6-(trifluoroacetyl)-(9CI)](/img/structure/B60564.png)

